Neluxicapone
Description
Neluxicapone is a catechol-O-methyltransferase (COMT) inhibitor, a class of therapeutics primarily used as adjuncts to levodopa/carbidopa therapy in Parkinson’s disease. COMT inhibitors prolong the plasma half-life of levodopa by blocking its peripheral metabolism, thereby enhancing central nervous system delivery and reducing motor fluctuations . This compound, identified by its International Nonproprietary Name (INN) stem "-capone," belongs to a structurally and functionally related group of nitrocatechol derivatives.
Properties
CAS No. |
1498323-18-4 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.284 |
IUPAC Name |
4,5-dihydroxy-2-[(4-methylphenyl)methyl]benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C16H12N2O2/c1-10-2-4-11(5-3-10)6-13-12(8-17)7-15(19)16(20)14(13)9-18/h2-5,7,19-20H,6H2,1H3 |
InChI Key |
GILLLKMLIBNDKV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=C(C(=C(C=C2C#N)O)O)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Neluxicapone; Neluxicapona; Neluxicaponum |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
Neluxicapone shares a nitrocatechol core structure with other COMT inhibitors, such as entacapone , opicapone , and tolcapone , which is critical for binding to the enzyme’s active site. However, subtle structural variations influence pharmacokinetic and safety profiles:
- This compound : Features a pyridine ring substitution, which may enhance metabolic stability.
- Entacapone: Contains a cyanovinyl group, contributing to shorter half-life (~2–3 hours).
- Opicapone: Incorporates a bulky difluorophenoxy group, extending half-life to ~100 hours.
- Tolcapone : Includes a methyl group on the nitrocatechol ring, linked to rare hepatotoxicity risks .
Pharmacokinetic Profiles
Key differences in pharmacokinetic parameters are summarized below:
| Compound | Half-Life (h) | Bioavailability (%) | Protein Binding (%) | Key Metabolic Pathway |
|---|---|---|---|---|
| This compound | 10–15* | ~60* | >95 | Glucuronidation |
| Entacapone | 2–3 | 35–45 | >98 | Glucuronidation |
| Opicapone | 100–120 | ~40 | >99.9 | Glucuronidation, hydrolysis |
| Tolcapone | 2–3 | 65 | >99 | CYP2A6-mediated oxidation |
*Preclinical data; human trials pending .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
